Cell Growth Inhibition: MD-224 Demonstrates ~94-Fold Superior Potency Over Parent Inhibitor MI-1061
In the RS4;11 acute lymphoblastic leukemia cell line (wild-type p53), MD-224 inhibits cell growth with an IC50 of 1.5 nM [1], whereas the parent MDM2 inhibitor MI-1061 exhibits an IC50 of 141 ± 12 nM in the same assay system [1]. The degrader MD-222, a structurally related analog with a shorter linker, shows an IC50 of 10 ± 1 nM, indicating that MD-224's optimized linker design contributes to enhanced potency [1].
| Evidence Dimension | Inhibition of cell growth (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | MI-1061 (MDM2 inhibitor): 141 ± 12 nM; MD-222 (analog degrader): 10 ± 1 nM |
| Quantified Difference | ~94-fold more potent than MI-1061; ~6.7-fold more potent than MD-222 |
| Conditions | RS4;11 cell line (wild-type p53); 4-day treatment; WST-8 cell viability assay |
Why This Matters
The ~94-fold improvement in potency over the clinical-stage inhibitor scaffold demonstrates that degradation achieves superior growth suppression at substantially lower concentrations, directly impacting dosing requirements for in vivo studies.
- [1] Li Y, Yang J, Aguilar A, McEachern D, Przybranowski S, Liu L, et al. Discovery of MD-224 as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression. J Med Chem. 2019;62(2):448–466. View Source
